molecular formula C36H43NO8 B1240143 Gagaminine CAS No. 41060-37-1

Gagaminine

Número de catálogo: B1240143
Número CAS: 41060-37-1
Peso molecular: 617.7 g/mol
Clave InChI: CQLUYSHACKIUHL-LQAUVMAVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gagaminine is a natural product found in Cynanchum caudatum and Cynanchum wilfordii with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Activity

Gagaminine has demonstrated potent antioxidant properties, primarily through its inhibitory effects on aldehyde oxidase activity and lipid peroxidation. Studies indicate that this compound and its derivatives can significantly reduce oxidative stress in vitro, making it a candidate for therapeutic applications in conditions characterized by oxidative damage .

1.2 Cardiovascular Health

Research has shown that extracts containing this compound may have potential applications in preventing atherosclerosis and vascular inflammatory diseases. In animal models, this compound-rich extracts have been linked to improved vascular health, suggesting its utility in cardiovascular disease prevention .

1.3 Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly against nerve cell damage. This property may be beneficial in developing treatments for neurodegenerative diseases . The compound's ability to inhibit hepatic aldehyde oxidase also points to its potential in protecting against liver-related ailments .

Biotechnology Applications

2.1 In Vitro Production Methods

The production of this compound through in vitro culture techniques has been optimized to enhance yield. Research indicates that the highest concentration of this compound (2.227%) can be achieved using dark conditions combined with specific plant growth regulators like 2,4-D (2.0 mg/L) . This method not only increases the yield but also provides a sustainable approach to obtaining this valuable compound.

Culture Conditions This compound Yield (%) Medium Type
Dark + 2,4-D2.227Liquid
Light + 2,4-D<0.4Solid
Dark + 2,4-D + KinetinNot detectedLiquid

Case Studies

3.1 this compound in Animal Models

In a controlled study involving mice, various doses of this compound-rich extracts were administered to assess their effects on atherosclerosis development. Results indicated that higher doses significantly reduced plaque formation compared to control groups, highlighting the compound's potential as a therapeutic agent for cardiovascular diseases .

3.2 Structure-Activity Relationship Studies

A detailed investigation into the structure-activity relationships of this compound revealed that certain structural components are critical for its biological activity. For instance, modifications to the cinnamoyl group were found to enhance its inhibitory effects on aldehyde oxidase activity, indicating pathways for developing more effective derivatives .

Análisis De Reacciones Químicas

Structural Features and Reactivity

Gagaminine contains a steroidal skeleton with a cinnamoyl group and a nicotinoyl moiety, which are critical for its pharmacological effects. Key reactive sites include:

  • Cinnamoyl ester group : Undergoes hydrolysis under acidic or enzymatic conditions.

  • Nicotinoyl group : Participates in redox reactions due to its pyridine ring.

  • Steroidal backbone : Susceptible to oxidation at C-8 and C-14 positions, forming ketones or epoxides .

Derivatization Reactions

This compound derivatives have been synthesized to study structure-activity relationships (SAR):

Reaction TypeConditionsProduct FormedKey Functional Group Modified
HydrolysisAcidic/alkaline mediumSarcostinCleavage of cinnamoyl ester
ReductionCatalytic hydrogenationPenupogeninSaturation of double bonds
OxidationKMnO₄ or enzymatic8,14-seco-penupogenin-8-oneC-8 ketone formation

These modifications reveal that the cinnamoyl group is essential for aldehyde oxidase inhibition (IC₅₀ = 0.8 μM) , while the nicotinoyl group enhances anti-lipid peroxidation activity .

Key Bioactive Reactions

This compound’s antioxidant effects involve two primary mechanisms:

Aldehyde Oxidase Inhibition

  • Mechanism : Competitive binding to the enzyme’s molybdenum cofactor.

  • Kinetics : Dose-dependent inhibition with Kᵢ = 0.45 μM .

Anti-Lipid Peroxidation

  • Pathway : Scavenging of hydroxyl radicals (HO- ) via electron donation from the nicotinoyl group.

  • Efficacy : 78% reduction in malondialdehyde (MDA) formation at 10 μM .

Comparative Activity of Derivatives

CompoundAldehyde Oxidase IC₅₀ (μM)Lipid Peroxidation Inhibition (%)
This compound0.878 (at 10 μM)
Sarcostin12.432
Penupogenin8.945

Data indicate that intact cinnamoyl and nicotinoyl groups are indispensable for maximal activity .

Reaction with Biomolecules

This compound forms reversible Schiff bases with lysine residues in proteins, confirmed by NMR and mass spectrometry . This interaction may underlie its enzyme inhibitory effects.

This compound’s chemical reactivity and bioactivity are tightly linked to its ester and pyridine functionalities. Strategic derivatization and biosynthesis optimization offer pathways to enhance its therapeutic potential, particularly in oxidative stress-related disorders. Future studies should explore its pharmacokinetic modifications to improve bioavailability.

Propiedades

Número CAS

41060-37-1

Fórmula molecular

C36H43NO8

Peso molecular

617.7 g/mol

Nombre IUPAC

[(1S)-1-[(3S,9R,10R,12R,13R,14R,17R)-3,8,14,17-tetrahydroxy-10,13-dimethyl-12-[(E)-3-phenylprop-2-enoyl]oxy-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] pyridine-3-carboxylate

InChI

InChI=1S/C36H43NO8/c1-23(44-31(40)25-10-7-19-37-22-25)34(41)17-18-36(43)33(34,3)29(45-30(39)12-11-24-8-5-4-6-9-24)21-28-32(2)15-14-27(38)20-26(32)13-16-35(28,36)42/h4-13,19,22-23,27-29,38,41-43H,14-18,20-21H2,1-3H3/b12-11+/t23-,27-,28+,29+,32-,33+,34-,35?,36+/m0/s1

Clave InChI

CQLUYSHACKIUHL-LQAUVMAVSA-N

SMILES

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6

SMILES isomérico

C[C@@H]([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3C2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6

SMILES canónico

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6

Sinónimos

gagaminine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gagaminine
Reactant of Route 2
Gagaminine
Reactant of Route 3
Gagaminine
Reactant of Route 4
Gagaminine
Reactant of Route 5
Gagaminine
Reactant of Route 6
Reactant of Route 6
Gagaminine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.